2,3,4,5,6-Pentafluorobenzeneboronic acid
CAS No.: 1582-24-7
Cat. No.: VC20952841
Molecular Formula: C6H2BF5O2
Molecular Weight: 211.88 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1582-24-7 |
---|---|
Molecular Formula | C6H2BF5O2 |
Molecular Weight | 211.88 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl)boronic acid |
Standard InChI | InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H |
Standard InChI Key | VASOMTXTRMYSKD-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O |
Canonical SMILES | B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O |
Chemical Identity and Structure
Fundamental Properties
2,3,4,5,6-Pentafluorobenzeneboronic acid (CAS: 1582-24-7) is an organoboron compound characterized by a benzene ring fully substituted with fluorine atoms at positions 2, 3, 4, 5, and 6, with a boronic acid group (-B(OH)₂) at position 1. This unique structural arrangement confers distinctive properties that make it valuable in various chemical applications. The compound has a molecular formula of C6H2BF5O2 and a molecular weight of 211.88 g/mol, representing an important class of fluorinated boronic acids extensively used in modern synthetic chemistry .
Chemical Identifiers
The compound can be identified through various chemical descriptors, as summarized in the following table:
Common Synonyms
The compound is known by several names in scientific literature and commercial contexts:
Physical and Chemical Properties
Solubility Profile
Understanding the solubility properties of 2,3,4,5,6-Pentafluorobenzeneboronic acid is crucial for its application in chemical processes. The compound demonstrates miscibility with several common organic solvents:
Applications in Synthetic Chemistry
Role in Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of 2,3,4,5,6-Pentafluorobenzeneboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This synthetic methodology represents one of the most powerful carbon-carbon bond-forming methods in organic chemistry. The compound serves as an excellent coupling partner in these reactions, allowing for the synthesis of complex polyfluorinated aromatic compounds .
Specifically, 2,3,4,5,6-Pentafluorobenzeneboronic acid is utilized to synthesize bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives, which have applications in materials science and optoelectronic research. The electron-withdrawing nature of the pentafluorophenyl group influences the electronic properties of the resulting coupled products, making them valuable in various applications .
Intermediate in Pharmaceutical and Chemical Industries
Derivatives and Related Compounds
Pinacol Ester Derivative
One of the most significant derivatives of 2,3,4,5,6-Pentafluorobenzeneboronic acid is its pinacol ester form, known as 2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester (CAS: 325142-81-2). This derivative offers enhanced stability compared to the free boronic acid, making it advantageous for certain synthetic applications and commercial formulations .
The pinacol ester has a molecular formula of C12H12BF5O2 and a molecular weight of 294.03 g/mol. It exhibits different physical properties compared to the parent boronic acid, including a defined melting point of 35-36°C and a boiling point of 66°C at 0.4 mmHg .
The comparative properties of the boronic acid and its pinacol ester are summarized in the following table:
Reaction Mechanisms and Synthetic Challenges
Challenges in Cross-Coupling with Electron-Poor Substrates
The synthesis of polyfluorinated biphenyls using 2,3,4,5,6-Pentafluorobenzeneboronic acid and related compounds presents challenges due to the electron-poor nature of these substrates. Research has shown that standard coupling conditions may result in lower yields compared to reactions with electron-rich substrates .
For instance, a benchmark reaction between 2,3,4,5-tetrafluoro-1-iodobenzene and 3,4,5-trifluorophenyl-boronic acid resulted in a modest 36% yield of the desired biphenyl product, with homocoupling of the boronic acid being a significant side reaction. This stands in contrast to the higher yields (around 90%) achieved in less fluorinated systems, highlighting the challenges associated with highly fluorinated coupling partners .
Strategies to overcome these challenges include careful selection of reaction parameters, use of specialized catalysts and ligands, and modification of reaction conditions to suppress unwanted side reactions. Ongoing research continues to focus on developing more efficient methodologies for cross-coupling reactions involving highly fluorinated substrates.
Research Trends and Future Directions
Advances in Cross-Coupling Methodology
Recent research has focused on expanding the utility of 2,3,4,5,6-Pentafluorobenzeneboronic acid in challenging cross-coupling scenarios. Investigators have explored alternative catalyst systems, new ligand designs, and modified reaction conditions to improve the efficiency of coupling reactions involving highly fluorinated substrates .
The development of methodologies that address the challenges associated with electron-poor substrates continues to be an active area of research, with potential implications for the synthesis of complex fluorinated molecules for various applications.
Applications in Materials Science
The incorporation of pentafluorophenyl groups into conjugated systems has emerged as a strategy for modulating the electronic properties of organic semiconductors and optoelectronic materials. The electron-withdrawing nature of these groups can significantly influence the electronic characteristics of materials, potentially leading to novel properties and applications .
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